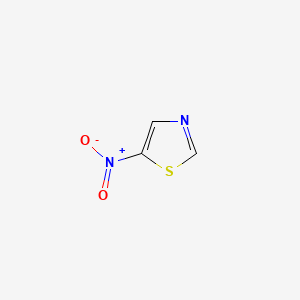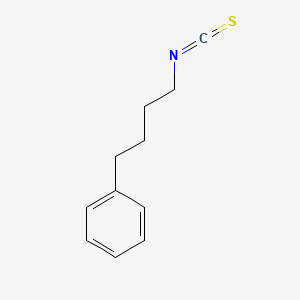
5-Methylpyrimidin-2(1H)-on
Übersicht
Beschreibung
2-Hydroxy-5-methylpyrimidine is a heterocyclic organic compound with a molecular formula of C5H6N2O. It is a colorless solid that is soluble in water and alcohol. It is a common intermediate in the synthesis of many important drugs, such as anti-inflammatory drugs, antibiotics, and anti-cancer drugs. It is also used in the synthesis of other pharmaceuticals, such as vitamins and anti-fungal agents. 2-Hydroxy-5-methylpyrimidine is an important precursor for the synthesis of a wide range of compounds, including pyrimidines, purines, and other heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
Krebstherapie: FGFR-Inhibitoren
5-Methylpyrimidin-2(1H)-on: Derivate wurden als potente Inhibitoren des Fibroblasten-Wachstumsfaktor-Rezeptors (FGFR) identifiziert, der eine entscheidende Rolle bei verschiedenen Arten von Tumoren spielt {svg_1}. Die abnormale Aktivierung des FGFR-Signalwegs ist mit dem Fortschreiten und der Entwicklung verschiedener Krebsarten verbunden, darunter Brust-, Lungen-, Prostata-, Blasen- und Leberkrebs {svg_2}. Das gezielte Ansprechen von FGFRs ist eine attraktive Strategie für die Krebstherapie, und Derivate von this compound haben vielversprechende Ergebnisse bei der Hemmung der Proliferation von Krebszellen und der Induktion von Apoptose gezeigt {svg_3}.
Antistoffliche Anwendungen
Pyrimidinderivate, einschließlich 2-Hydroxy-5-methylpyrimidin, zeigen eine Reihe von pharmakologischen Wirkungen, eine davon sind ihre entzündungshemmenden Eigenschaften {svg_4}. Diese Verbindungen können die Expression und Aktivität wichtiger Entzündungsmediatoren wie Prostaglandin E2, induzierbare Stickstoffmonoxid-Synthase, Tumornekrosefaktor-α, Nuclear Factor κB, Leukotriene und einige Interleukine hemmen {svg_5}. Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer entzündungshemmender Wirkstoffe mit minimaler Toxizität.
Antifibrotische Aktivitäten
Untersuchungen haben gezeigt, dass bestimmte Pyrimidinderivate bessere antifibrotische Aktivitäten als bestehende Medikamente besitzen {svg_6}. Diese Verbindungen könnten möglicherweise zur Behandlung fibrotischer Erkrankungen eingesetzt werden, bei denen es zu einer übermäßigen Bildung von Bindegewebe kommt, was häufig zu Organfunktionsstörungen führt.
Molekulare Klonierung und Genmanipulation
2-Hydroxy-5-methylpyrimidin: ist aufgrund seiner strukturellen Ähnlichkeit mit Pyrimidinbasen, die in DNA vorkommen, wahrscheinlich an der molekularen Klonierung und Genmanipulation beteiligt. Obwohl spezifische Studien zu dieser Verbindung für diese Anwendungen nicht direkt zitiert werden, legt die Bedeutung von Pyrimidinderivaten bei der Vorbereitung von Plasmidgrößen potenzielle Anwendungen in der wissenschaftlichen Forschung zum Klonen, Übertragen und Manipulieren von Genen nahe {svg_7}.
Synthese neuartiger Chemotypen
Die Verbindung dient als Baustein für die Synthese neuartiger Chemotypen für die Wirkstoffforschung. Durch die Beibehaltung des Pyrimidinmotivs als Scharnierbinder können Forscher Derivate entwickeln, die mit hoher Affinität und Spezifität bestimmte Rezeptoren oder Enzyme ansprechen {svg_8}.
Pharmakologische Forschung
Angesichts der vielfältigen biologischen Aktivitäten von Pyrimidinderivaten kann This compound in der pharmakologischen Forschung zur Entwicklung von Medikamenten mit antioxidativen, antibakteriellen, antiviralen, antifungalen und antituberkulösen Eigenschaften eingesetzt werden {svg_9}.
Safety and Hazards
Eigenschaften
IUPAC Name |
5-methyl-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c1-4-2-6-5(8)7-3-4/h2-3H,1H3,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQOYBJXXMLVQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00194332 | |
| Record name | 5-Methyl-2-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00194332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41398-85-0 | |
| Record name | 5-Methyl-2-pyrimidinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041398850 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methyl-2-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00194332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-1,2-dihydropyrimidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![(3S,4aR,10aS)-3,6,9-trihydroxy-7-methoxy-3-methyl-1,4,4a,10a-tetrahydrobenzo[g]isochromene-5,10-dione](/img/structure/B1206017.png)
